molecular formula C31H24ClN B12599601 7-Chloro-9,9-dimethyl-N-(naphthalen-1-YL)-N-phenyl-9H-fluoren-2-amine CAS No. 605630-44-2

7-Chloro-9,9-dimethyl-N-(naphthalen-1-YL)-N-phenyl-9H-fluoren-2-amine

Cat. No.: B12599601
CAS No.: 605630-44-2
M. Wt: 446.0 g/mol
InChI Key: WGMOUGYRQZKLKL-UHFFFAOYSA-N
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Description

7-Chloro-9,9-dimethyl-N-(naphthalen-1-YL)-N-phenyl-9H-fluoren-2-amine is an organic compound that belongs to the class of fluorenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-9,9-dimethyl-N-(naphthalen-1-YL)-N-phenyl-9H-fluoren-2-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Fluorene Core: Starting with a fluorene derivative, the core structure is often synthesized through Friedel-Crafts alkylation or acylation reactions.

    Chlorination: Introduction of the chlorine atom at the 7th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Substitution Reactions: The naphthalen-1-yl and phenyl groups can be introduced through nucleophilic substitution reactions using appropriate aryl halides and catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the aromatic rings or the nitrogen atom, potentially forming amines or reduced aromatic systems.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, organometallic reagents, and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while substitution reactions can produce a wide range of substituted fluorenes.

Scientific Research Applications

Chemistry

In chemistry, 7-Chloro-9,9-dimethyl-N-(naphthalen-1-YL)-N-phenyl-9H-fluoren-2-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Medicine

In medicinal chemistry, derivatives of fluorenes are often explored for their pharmacological properties. This compound could be investigated for its potential as a therapeutic agent or as a precursor to drug candidates.

Industry

In the industrial sector, the compound may find applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 7-Chloro-9,9-dimethyl-N-(naphthalen-1-YL)-N-phenyl-9H-fluoren-2-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. In materials science, its electronic properties would be of primary interest, affecting how it interacts with light and other electromagnetic radiation.

Comparison with Similar Compounds

Similar Compounds

    9,9-Dimethyl-9H-fluorene: A simpler fluorene derivative without the chloro, naphthalen-1-yl, and phenyl substitutions.

    7-Chloro-9H-fluorene: Lacks the dimethyl and aryl substitutions.

    9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine: Similar but without the chloro and naphthalen-1-yl groups.

Uniqueness

7-Chloro-9,9-dimethyl-N-(naphthalen-1-YL)-N-phenyl-9H-fluoren-2-amine is unique due to the combination of its chloro, naphthalen-1-yl, and phenyl substitutions, which may impart distinct electronic, steric, and chemical properties compared to its simpler analogs.

Properties

CAS No.

605630-44-2

Molecular Formula

C31H24ClN

Molecular Weight

446.0 g/mol

IUPAC Name

7-chloro-9,9-dimethyl-N-naphthalen-1-yl-N-phenylfluoren-2-amine

InChI

InChI=1S/C31H24ClN/c1-31(2)28-19-22(32)15-17-26(28)27-18-16-24(20-29(27)31)33(23-11-4-3-5-12-23)30-14-8-10-21-9-6-7-13-25(21)30/h3-20H,1-2H3

InChI Key

WGMOUGYRQZKLKL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54)C6=C1C=C(C=C6)Cl)C

Origin of Product

United States

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